

Technical Application Note: 4-(Pentyloxy)benzenesulfonamide

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Compound of Interest

Compound Name: 4-(pentyloxy)benzenesulfonamide

CAS No.: 1141-94-2

Cat. No.: B077780

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Executive Summary

4-(Pentyloxy)benzenesulfonamide (CAS: 1141-94-2) is a specialized chemical probe belonging to the class of lipophilic primary sulfonamides. Unlike hydrophilic inhibitors (e.g., acetazolamide), this probe is designed to interrogate the hydrophobic sub-pockets of the Carbonic Anhydrase (CA) active site. It serves as a critical tool in Structure-Activity Relationship (SAR) studies, specifically utilizing the "Tail Approach" to differentiate between cytosolic isoforms (hCA I, II) and membrane-associated, tumor-related isoforms (hCA IX, XII). This guide details the mechanistic rationale, preparation, and validated protocols for using this probe in enzyme kinetics and binding assays.

Mechanistic Basis & Probe Design

The "Tail Approach" in CA Inhibition

Human Carbonic Anhydrases (hCAs) share a highly conserved active site containing a Zn(II) ion. Achieving selectivity requires exploiting subtle differences in the entrance to the active site.

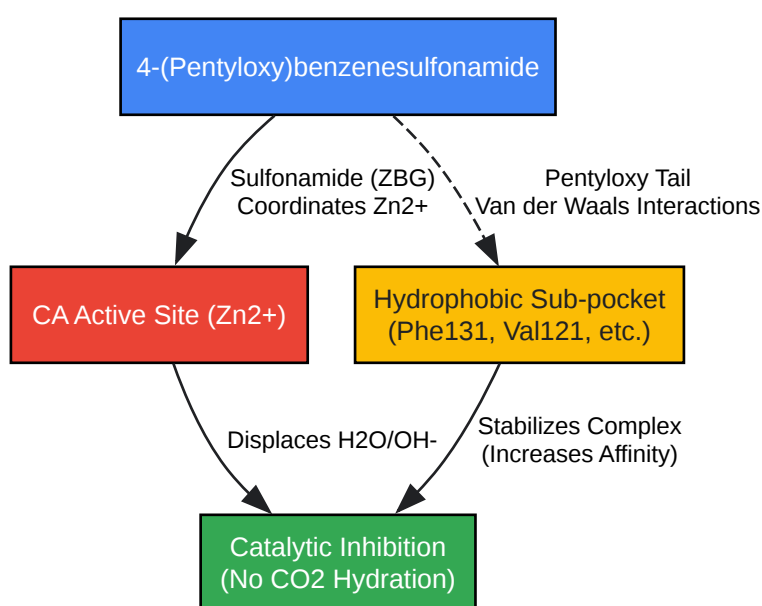
- The Zinc Binding Group (ZBG): The primary sulfonamide moiety (

) coordinates directly to the Zn(II) ion, displacing the catalytic water molecule/hydroxide ion.

- The Hydrophobic Tail: The 4-pentyloxy chain extends away from the ZBG. Its length (C5) and lipophilicity allow it to interact with hydrophobic residues (Phe, Leu, Ile) found in the "hydrophobic pocket" of specific isoforms, distinct from the hydrophilic halves of the active site.

Mechanism of Action Diagram

The following diagram illustrates the dual-interaction mechanism:



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Figure 1: Bipartite binding mode of **4-(pentyloxy)benzenesulfonamide**. The sulfonamide anchors the molecule, while the pentyloxy tail probes the hydrophobic landscape.

Preparation and Handling

Physicochemical Properties

Property	Value	Notes
CAS Number	1141-94-2	
Molecular Formula		
Molecular Weight	243.32 g/mol	
Solubility	DMSO (>20 mM)	Poorly soluble in water; requires organic co-solvent.
pKa (Sulfonamide)	~10.0	Ionized form () binds Zn(II).

Stock Solution Protocol

Objective: Prepare a stable 10 mM stock solution.

- Weigh 2.43 mg of **4-(pentyloxy)benzenesulfonamide** powder.
- Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
- Vortex for 30 seconds until fully dissolved.
- Storage: Aliquot into amber vials (50 μ L) and store at -20°C. Avoid freeze-thaw cycles.
- Working Solution: Dilute 1:100 in assay buffer immediately prior to use to achieve 100 μ M (final DMSO < 1%).

Experimental Protocols

Stopped-Flow CO₂ Hydrase Assay (Gold Standard)

This assay measures the physiological reaction catalyzed by CA:

. It follows the change in absorbance of a pH indicator (Phenol Red) over milliseconds.

Reagents:

- Buffer: 20 mM HEPES, 20 mM

, pH 7.5.

- Indicator: 0.2 mM Phenol Red.
- Substrate:
-saturated water (bubbled for 30 min at 25°C).
- Enzyme: Recombinant hCA (I, II, IX, or XII) at ~10 nM.

Workflow:

- Incubation: Incubate enzyme (10 nM) with varying concentrations of probe () for 15 minutes at room temperature.
- Loading: Load the Stopped-Flow instrument (e.g., Applied Photophysics SX.18MV).
 - Syringe A: Enzyme + Probe + Indicator in Buffer.
 - Syringe B:
-saturated water.
- Injection: Rapidly mix Syringe A and B (1:1 ratio).
- Detection: Monitor absorbance decrease at 557 nm (Phenol Red transition).
- Analysis: Determine the initial velocity () for the uncatalyzed and catalyzed reactions.

Data Calculation: Calculate the inhibition constant (

) using the Cheng-Prusoff equation adapted for enzyme-inhibitor kinetics:

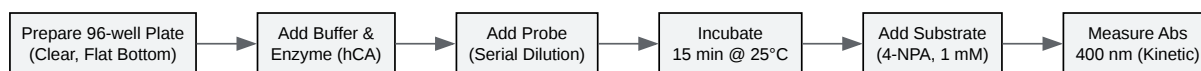
Note: For CO₂ hydration,

is the concentration of dissolved CO₂ (~33 mM at saturation).

Esterase Activity Assay (Colorimetric Alternative)

If a stopped-flow apparatus is unavailable, use the esterase activity of CA with 4-nitrophenyl acetate (4-NPA).

Workflow Diagram:



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Figure 2: Workflow for the 4-NPA colorimetric screening assay.

Protocol:

- Buffer: 50 mM Tris-HCl, pH 7.6.
- Substrate: 1 mM 4-nitrophenyl acetate (dissolved in acetonitrile, final <5%).
- Procedure:
 - Add 80 μ L Buffer + 10 μ L Enzyme solution to wells.
 - Add 10 μ L of Probe (diluted series). Incubate 15 min.
 - Initiate with 100 μ L Substrate solution.
 - Measure Absorbance at 400 nm every 30s for 10 min.
 - Slope of the linear phase represents velocity.

Expected Results & Interpretation

The pentyloxy tail confers specific binding characteristics compared to unsubstituted benzenesulfonamide.

Isoform	Expected Affinity ()	Interpretation
hCA I (Cytosolic)	Moderate (100 - 500 nM)	Active site is smaller; bulky pentyl tail may cause steric clash.
hCA II (Cytosolic)	High (10 - 50 nM)	The "workhorse" isoform; tolerates the tail but lacks specific hydrophobic interactions found in tumor isoforms.
hCA IX/XII (Tumor)	Very High (< 10 nM)	These isoforms possess hydrophobic pockets at the active site entrance that accommodate the lipophilic pentyl chain, often resulting in enhanced selectivity.

Validation Check:

- If IC_{50} for hCA II is > 1 μ M, check the DMSO concentration (must be < 1%) or probe precipitation.
- Use Acetazolamide as a positive control (100 nM for hCA II).

Safety & Compliance

- Hazard: Sulfonamides can cause allergic reactions in sensitized individuals. Handle with gloves and in a fume hood.
- Waste: Dispose of as hazardous chemical waste (sulfur-containing organic).

References

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Sources

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- [2. A series of benzenesulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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